molecular formula C24H16 B14733221 Styryl-pyrene

Styryl-pyrene

Cat. No.: B14733221
M. Wt: 304.4 g/mol
InChI Key: QFCCZMLMZPLKAQ-MDZDMXLPSA-N
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Description

Styryl-pyrene is a polycyclic aromatic hydrocarbon (PAH) derivative characterized by a pyrene core functionalized with a styryl group (-CH=CH-Ar). Its synthesis typically involves palladium-catalyzed cross-coupling reactions, as described in , utilizing reagents such as 1-bromopyrene, 4-acetylstyrene, and PdCl₂ under controlled conditions . The compound’s extended π-conjugation system enables unique photophysical properties, making it valuable in optoelectronic applications, such as organic light-emitting diodes (OLEDs) and fluorescence probes. Unlike simpler PAHs (e.g., pyrene or phenanthrene), the styryl moiety enhances intramolecular charge transfer (ICT), leading to tunable absorption/emission profiles .

Properties

Molecular Formula

C24H16

Molecular Weight

304.4 g/mol

IUPAC Name

1-[(E)-2-phenylethenyl]pyrene

InChI

InChI=1S/C24H16/c1-2-5-17(6-3-1)9-10-18-11-12-21-14-13-19-7-4-8-20-15-16-22(18)24(21)23(19)20/h1-16H/b10-9+

InChI Key

QFCCZMLMZPLKAQ-MDZDMXLPSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2

Canonical SMILES

C1=CC=C(C=C1)C=CC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2

Origin of Product

United States

Preparation Methods

Procedure

  • Ylide Preparation : A styrylphosphonium salt (e.g., benzyltriphenylphosphonium bromide) is treated with a strong base (e.g., n-butyllithium or lithium ethoxide) to generate the reactive ylide.
  • Coupling Reaction : The ylide reacts with a pyrene aldehyde (e.g., 1-pyrenecarboxaldehyde) in anhydrous dichloromethane or tetrahydrofuran (THF) at room temperature or under reflux.

Example :

  • Synthesis of 2,6-Diphenyl-4-(pyren-1-yl)pyridine (Py-03) :
    • Reactants : Pyren-1-ylmethyltriphenylphosphonium bromide and 2,2'-bithienyl-5,5'-dicarboxaldehyde.
    • Conditions : Lithium ethoxide in dichloromethane, 24 h at room temperature.
    • Yield : 30% after Soxhlet extraction.

Key Data :

Parameter Details
Solvent Dichloromethane/THF
Base Lithium ethoxide
Reaction Time 12–24 h
Typical Yield 30–75%

Advantages : High regioselectivity for E-alkene formation.
Limitations : Requires strict anhydrous conditions; low yields in sterically hindered systems.

Heck Coupling

Palladium-catalyzed Heck coupling is employed to attach styryl groups to pyrene via cross-coupling between a pyrene halide and a styrene derivative.

Procedure

  • Catalyst System : Pd(OAc)₂ or PdCl₂(dppf) with a ligand (e.g., PPh₃) and a base (e.g., Na₂CO₃).
  • Reaction : A bromopyrene (e.g., 1-bromopyrene) reacts with styrene or substituted styrenes in DMF or toluene at 80–100°C.

Example :

  • Synthesis of Py-4T :
    • Reactants : 5-Bromo-5'-vinylquaterthiophene and pyren-1-ylboronic acid.
    • Conditions : PdCl₂(dppf), DMF, 80°C, 12 h.
    • Yield : 78%.

Key Data :

Parameter Details
Catalyst PdCl₂(dppf)
Solvent DMF
Temperature 80°C
Typical Yield 60–78%

Advantages : Tolerates electron-rich styrenes; functional group compatibility.
Limitations : Requires inert atmosphere; homocoupling side reactions possible.

Photocycloaddition

[2+2] Photocycloaddition is utilized for constructing cyclobutane-embedded this compound polymers or dimers under UV light.

Procedure

  • Monomer Design : A biscinnamate or bis(styrylpyrene) monomer is dissolved in a solvent (e.g., acetone).
  • Irradiation : UV light (λ = 254–365 nm) induces cycloaddition, often with a photosensitizer (e.g., acetone).

Example :

  • Polymerization of Bis(styrylpyrene) :
    • Reactants : Bis(styrylpyrene) with PEG linkers.
    • Conditions : THF, 365 nm UV light, 8 h.
    • Result : High-molecular-weight polymers (Mₙ = 25–61 kDa).

Key Data :

Parameter Details
Light Source 365 nm UV lamp
Solvent THF/Acetone
Reaction Time 4–8 h
Polymer Mₙ 25–61 kDa

Advantages : No catalyst required; forms rigid cyclobutane structures.
Limitations : Limited to monomers with pre-organized double bonds; oligomer formation.

Condensation Reactions

Acid- or base-catalyzed condensation between pyrene aldehydes and active methylene compounds (e.g., malononitrile) forms this compound derivatives.

Procedure

  • Reactants : Pyrene aldehyde and a styryl amine or active methylene compound.
  • Conditions : Piperidine or acetic acid catalysis in ethanol under reflux.

Example :

  • Synthesis of Styrylpyridinium Derivatives :
    • Reactants : 1-Pyrenecarboxaldehyde and 4-picolinium bromide.
    • Conditions : Ethanol, piperidine, reflux for 24 h.
    • Yield : 40–60%.

Key Data :

Parameter Details
Catalyst Piperidine/Acetic acid
Solvent Ethanol
Temperature Reflux (78°C)
Typical Yield 40–75%

Advantages : Simple setup; scalable.
Limitations : Competitive keto-enol tautomerism may reduce yields.

Sonogashira Coupling

While primarily used for alkynes, Sonogashira coupling can indirectly contribute to this compound synthesis by forming intermediates.

Procedure

  • Reactants : Halopyrene and terminal alkyne.
  • Conditions : Pd(PPh₃)₄/CuI in THF/Et₃N.

Example :

  • Synthesis of Pyrene-Ethynylene Derivatives :
    • Reactants : 1-Bromopyrene and phenylacetylene.
    • Conditions : Pd(PPh₃)₄, CuI, THF/Et₃N, 24 h.
    • Yield : 65–80%.

Key Data :

Parameter Details
Catalyst Pd(PPh₃)₄/CuI
Solvent THF/Et₃N
Reaction Time 12–24 h
Typical Yield 65–80%

Advantages : Forms C–C bonds efficiently.
Limitations : Limited to alkyne-containing precursors.

Comparative Analysis of Methods

Method Yield (%) Reaction Time Key Advantage Key Limitation
Wittig Reaction 30–75 12–24 h High E-selectivity Moisture-sensitive conditions
Heck Coupling 60–78 12–24 h Functional group tolerance Palladium residue removal
Photocycloaddition N/A 4–8 h Catalyst-free Requires UV light
Condensation 40–75 6–24 h Scalability Tautomerism side reactions
Sonogashira Coupling 65–80 12–24 h Alkyne compatibility Limited to alkyne precursors

Characterization Techniques

  • NMR Spectroscopy : Confirms E/Z isomerism and substituent positions.
  • UV-Vis Spectroscopy : Absorption maxima at 370–432 nm (this compound).
  • Fluorescence Spectroscopy : Emission peaks at 400–600 nm (quantum yield Φ = 28–69%).
  • XRD : Confirms crystalline packing via CH-π interactions.

Applications and Derivatives

  • CPL Materials : Styryl-pyrenes show circularly polarized luminescence (g lum = 0.005–0.011).
  • OFETs : Hole mobility up to 1.66 cm² V⁻¹ s⁻¹ in thin films.
  • Biological Imaging : Styrylpyridinium derivatives used in cell labeling.

Chemical Reactions Analysis

Types of Reactions

Styryl-pyrene undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can modify the compound’s photophysical properties and enhance its functionality for specific applications.

Common Reagents and Conditions

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involve the replacement of functional groups on the this compound molecule. Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrenequinones, while reduction can produce dihydropyrene derivatives. Substitution reactions can result in a wide range of functionalized this compound compounds with tailored properties .

Scientific Research Applications

Styrylpyrene is a pyrene derivative with a C=C linker that has been utilized in various applications, including fluorescence probes and biological materials . It is a structural component in small-molecule fluorescent imaging probes . Styrylpyrene derivatives are being explored for their potential as fluorescent imaging probes for visualizing biological systems .

Properties of Styrylpyrenes

Styrylpyrenes can self-assemble into helical nanoribbons due to CH-π interactions between chromophores . These aggregates exhibit color-dependent circularly polarized luminescence (CPL) properties and photo-responsive behavior . Styrylpyrenes are prone to stack in a head-to-tail "antiparallel" mode, which ensures strong luminescent properties in aggregated states . When chiral units are attached to the styrylpyrene core, supramolecular polymerization leads to helical supramolecular polymers with strong emission, allowing for CPL properties .

Fluorescent Material

Styrylpyrene can be used for organic light emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells . A copolymer containing styrylpyrene exhibited self-healing without external stimuli, and its tensile strength fully recovered within 24 hours . The material could self-heal even in water, acidic, and alkaline solutions, suggesting uses in various environments .

Bioimaging

Pyrene–benzothiazolium derivatives, which do not contain basic functional groups (i.e., amines) that cause significant toxic effects by lysosomal pH elevation (i.e., alkalinizing effect), are useful during biomedical imaging applications owing to their excellent photophysical performance and high compatibility with various imaging applications .

CPL-Active Materials

Styrylpyrene aggregates show color-dependent CPL property and photo-responsive behavior . Strategies to construct CPL-active materials with color modulation and handedness of CPL are desirable for the synthesis of chiral photo-responsive devices .

Self-assembly

Both *S-*PEB and *R-*PEB can form long-range ordered spiral nanostructures driven by CH-π interactions . Four self-assembled materials (supramolecular solution, gel, drop-casting film, and co-assembled PMMA film) all show high-performance CPL properties . Chirality transfer can be achieved from alkyl carbon to the pyrene core via supramolecular polymerization .

Photoisomerization

The photochemical behavior of 1-styrylpyrene in solution has been studied using steady irradiation and laser flash photolysis . Irradiation of styrylpyrene in the visible light regime leads to photoisomerization .

Self-healing

Mechanism of Action

The mechanism of action of styryl-pyrene involves its interaction with light and subsequent emission of fluorescence. The compound absorbs light energy, which excites its electrons to higher energy states. Upon returning to the ground state, the electrons release energy in the form of fluorescence. This process is influenced by the compound’s molecular structure and the surrounding environment .

This compound’s fluorescence properties are also affected by intramolecular charge transfer (ICT) and the presence of electron-donating or electron-withdrawing groups. These factors modulate the compound’s electronic transitions and emission characteristics .

Comparison with Similar Compounds

Comparison with Similar Compounds

Styryl-pyrene belongs to a broader class of styryl-functionalized aromatic compounds. Below is a detailed comparison with structurally analogous systems:

Styrylpyridinium Derivatives

Styrylpyridinium compounds, such as those studied in , feature a pyridinium core instead of pyrene. Key differences include:

  • Electronic Properties : The pyridinium group introduces a permanent positive charge, significantly red-shifting absorption maxima (e.g., 450–550 nm) compared to this compound (typically 350–420 nm) .
  • Fluorescence Efficiency: Styrylpyridinium derivatives exhibit moderate fluorescence quantum yields (Φ = 0.1–0.4), whereas this compound’s Φ ranges from 0.5–0.8 due to reduced non-radiative decay in the rigid pyrene framework .
  • Applications : Styrylpyridinium compounds are often used as mitochondrial probes, while this compound’s higher stability suits solid-state emissive materials .

Cyano-Substituted Styrylpyridines

highlights cyano-substituted styrylpyridines synthesized under green chemistry conditions. Contrasts with this compound include:

  • Substituent Effects : The electron-withdrawing –C≡N group in styrylpyridines reduces the HOMO-LUMO gap, leading to absorption bands at 380–450 nm, closer to this compound’s range but with broader solvatochromism .
  • Synthetic Routes: These derivatives are synthesized via Knoevenagel condensation, avoiding heavy-metal catalysts, unlike the Pd-mediated synthesis of this compound .
  • Theoretical Modeling : Density Functional Theory (DFT) calculations for styrylpyridines show stronger substituent-dependent electronic delocalization than in this compound, where the pyrene core dominates conjugation .

Methylpyrene and Other PAH Derivatives

Methylpyrene (CAS 2381-21-7, ) lacks the styryl group, resulting in:

  • Reduced Solubility : Methylpyrene is less soluble in polar solvents (e.g., acetonitrile) compared to this compound, which benefits from the styryl group’s polarity .
  • Photostability : this compound exhibits superior resistance to photodegradation due to extended conjugation, whereas methylpyrene undergoes faster oxidative degradation .

Data Table: Comparative Analysis of this compound and Analogues

Property This compound Styrylpyridinium Derivatives Cyano-Styrylpyridines Methylpyrene
Core Structure Pyrene + styryl Pyridinium + styryl Pyridine + styryl + –C≡N Pyrene + methyl
Absorption λ_max (nm) 350–420 450–550 380–450 330–370
Fluorescence Φ 0.5–0.8 0.1–0.4 0.3–0.6 0.05–0.2
Synthesis Method Pd-catalyzed coupling Quaternary ammonium synthesis Knoevenagel condensation Friedel-Crafts alkylation
Key Application OLEDs, sensors Cellular imaging Solvatochromic probes Environmental tracers
Theoretical Support Limited DFT studies Experimental spectra DFT/B3LYP-optimized Empirical data

Sources:

Research Findings and Implications

  • Optoelectronic Superiority : this compound outperforms methylpyrene and styrylpyridinium derivatives in fluorescence efficiency, critical for high-brightness OLEDs .
  • Synthetic Complexity: While Pd-based synthesis of this compound ensures precision, green chemistry routes for cyano-styrylpyridines offer eco-friendly alternatives .
  • Substituent Engineering : The position of substituents (e.g., –C≡N in styrylpyridines) allows fine-tuning of optical properties, a strategy yet to be fully exploited in this compound systems .

Q & A

Q. What are the key synthetic methodologies for preparing styryl-pyrene derivatives, and how do reaction conditions influence product purity?

this compound derivatives are typically synthesized via Knoevenagel condensation, Suzuki coupling, or Wittig reactions. Reaction conditions (e.g., solvent polarity, temperature, catalyst loading) critically impact regioselectivity and yield. For example, polar aprotic solvents like DMF enhance reaction rates but may increase side-product formation due to π-π stacking interactions in pyrene cores. Characterization via 1H^1H-NMR and mass spectrometry is essential to confirm structural integrity .

Q. How do photophysical properties of this compound compounds vary with substituent electronic effects?

Electron-donating groups (e.g., -OCH3_3) red-shift absorption/emission spectra by stabilizing excited states, while electron-withdrawing groups (e.g., -NO2_2) reduce fluorescence quantum yields due to enhanced non-radiative decay. Systematic studies using UV-Vis, fluorescence spectroscopy, and time-resolved measurements are recommended to correlate structure-property relationships .

Q. What experimental controls are critical when assessing this compound’s aggregation-induced emission (AIE) behavior?

Controls include:

  • Solvent polarity gradients to monitor emission changes.
  • Concentration-dependent studies to distinguish AIE from aggregation-caused quenching.
  • Temperature-controlled experiments to rule out thermal effects.
  • Cross-validation with dynamic light scattering (DLS) to confirm nanoparticle formation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported photophysical data for this compound derivatives (e.g., conflicting quantum yields)?

Contradictions often arise from:

  • Sample preparation : Residual solvents or impurities (e.g., oxygen in degassing protocols) alter emission properties. Use HPLC-purified samples and inert-atmosphere techniques.
  • Instrument calibration : Ensure spectrofluorometers are calibrated with standard dyes (e.g., quinine sulfate).
  • Environmental factors : Humidity and temperature fluctuations impact thin-film studies. Report experimental conditions in detail .

Q. What strategies improve reproducibility in this compound-based optoelectronic device fabrication?

  • Layer-by-layer characterization : Use AFM and SEM to verify film morphology.
  • Batch consistency : Implement strict synthetic protocols (e.g., stoichiometric ratios, reflux duration).
  • Blind testing : Collaborate with independent labs to validate device efficiency claims.
  • Data transparency : Share raw spectral datasets and processing algorithms via repositories like Zenodo .

Q. How can computational methods (e.g., DFT, MD simulations) guide the design of this compound sensors?

  • DFT : Predict HOMO-LUMO gaps, charge-transfer states, and substituent effects.
  • MD simulations : Model host-guest interactions in supramolecular systems (e.g., this compound with DNA or proteins).
  • Machine learning : Train models on existing spectral databases to optimize sensor selectivity .

Q. What are the methodological challenges in studying this compound’s mechanochromic behavior?

  • Quantifying mechanical stress : Use standardized grinding pressures and durations.
  • In situ monitoring : Pair XRD or Raman spectroscopy with mechanical testing to track crystalline-to-amorphous transitions.
  • Environmental interference : Control ambient light and humidity during measurements .

Data Analysis & Contradiction Management

Q. How should researchers handle outliers in this compound’s bioimaging data?

  • Statistical rigor : Apply Grubbs’ test to identify outliers.
  • Biological variability : Repeat experiments across multiple cell lines or animal models.
  • Cross-disciplinary validation : Consult biophysicists to rule out artifacts (e.g., autofluorescence) .

Q. What frameworks (e.g., FINER criteria) ensure this compound research questions are hypothesis-driven?

  • FINER : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant.
  • PICO : For applied studies, structure questions around Population (e.g., cancer cells), Intervention (this compound probe), Comparison (existing dyes), and Outcome (detection sensitivity) .

Interdisciplinary Applications

Q. How can this compound derivatives be integrated into hybrid materials for environmental sensing?

  • Composite design : Embed derivatives in MOFs or hydrogels to enhance analyte adsorption.
  • Field testing : Validate sensor performance under real-world conditions (e.g., varying pH, salinity).
  • Lifecycle analysis : Assess photostability and biodegradability to address environmental impact .

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